molecular formula C3H9ClN2O2S B2536857 Azetidine-3-sulfonamide hydrochloride CAS No. 1909318-76-8

Azetidine-3-sulfonamide hydrochloride

Cat. No.: B2536857
CAS No.: 1909318-76-8
M. Wt: 172.63
InChI Key: HLFSKAALRXWDTD-UHFFFAOYSA-N
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Description

Azetidine-3-sulfonamide hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of azetidine, a four-membered ring structure with significant ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-3-sulfonamide hydrochloride can be synthesized through various methods. One common approach involves the reaction of azetidine with sulfonamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-sulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Azetidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine-3-sulfonamide hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

azetidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2,(H2,4,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSKAALRXWDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909318-76-8
Record name azetidine-3-sulfonamide hydrochloride
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